1-methyl-3-(2-methylpropyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
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Overview
Description
1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a molecular formula of C10H14N4O2 and a molecular weight of 222.24 g/mol . This compound is known for its significant biological activities and is widely used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps. One common method includes the reaction of 1-methylxanthine with isobutyl bromide under basic conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: KMnO4, H2O2
- Reducing agents: NaBH4, LiAlH4
- Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies of cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) . This results in the activation of protein kinase A (PKA), which regulates various cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another methylxanthine compound with similar PDE inhibitory activity.
Theophylline: A methylxanthine used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
1-METHYL-3-(2-METHYLPROPYL)-8-PHENYL-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific structural features and potent biological activities. It exhibits higher efficacy in inhibiting PDEs compared to other similar compounds, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C18H21N5O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-methyl-2-(2-methylpropyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)11-23-16(24)14-15(20(3)18(23)25)19-17-21(9-10-22(14)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
InChI Key |
DBZYZIWTKWJQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C |
Origin of Product |
United States |
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